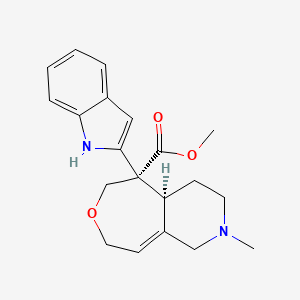
6,7-seco-angustilobine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-seco-angustilobine B is an indole alkaloid derived from the plant Alstonia scholaris, which belongs to the Apocynaceae family. This compound is part of a larger group of alkaloids known for their diverse biological activities. Alstonia scholaris has been traditionally used in various medicinal systems, including Ayurveda and Traditional Chinese Medicine, to treat a range of ailments such as fever, pain, inflammation, and respiratory disorders .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-seco-angustilobine B involves the photoinduced [3+2] cycloaddition reaction. This reaction is carried out under aerobic conditions, where the Alstonia indole alkaloid undergoes a photoinduced electron transfer, leading to the formation of a radical ion pair. This pair then undergoes further electron transfer, proton transfer, and radical recombination processes to yield the final product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the research and production are conducted at a laboratory scale, focusing on the synthesis and characterization of the compound for scientific studies .
化学反応の分析
Types of Reactions
6,7-seco-angustilobine B primarily undergoes photoinduced [3+2] cycloaddition reactions. This type of reaction involves the addition of the compound to fullerene [C60] under aerobic conditions, resulting in the formation of a monoaddition photoadduct .
Common Reagents and Conditions
Reagents: Fullerene [C60], Alstonia indole alkaloid
Conditions: Aerobic conditions, photoinduced electron transfer
Major Products
The major product formed from the photoinduced [3+2] cycloaddition reaction is a monoaddition photoadduct, which is characterized by various spectroscopic techniques such as UV, IR, MALDI-TOFMS, and NMR .
科学的研究の応用
作用機序
The mechanism of action of 6,7-seco-angustilobine B involves photoinduced electron transfer and radical recombination pathways. The compound undergoes a series of electron and proton transfers, leading to the formation of radical intermediates. These intermediates then recombine to form the final product. This mechanism highlights the compound’s potential for use in photodynamic therapy and other applications that involve radical chemistry .
類似化合物との比較
Similar Compounds
- Angustilobine B acid
- Losbanine (6,7-seco-6-norangustilobine B)
- N-4-methyl angustilobine B
- Angustilobine B N-4-oxide
Uniqueness
6,7-seco-angustilobine B is unique due to its specific structural features and the types of reactions it undergoes. Unlike other similar compounds, it has been extensively studied for its photoinduced [3+2] cycloaddition reactions, making it a valuable compound for research in photochemistry and radical chemistry .
特性
IUPAC Name |
methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMYHQHWMKUFY-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
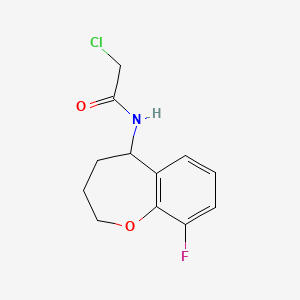
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
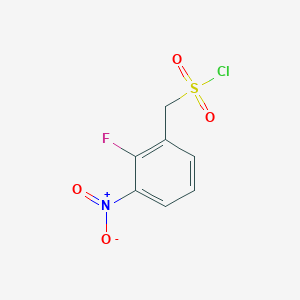
![prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
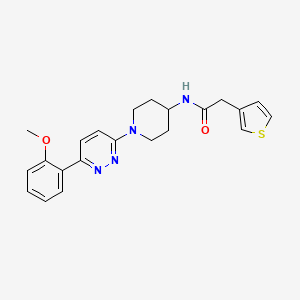
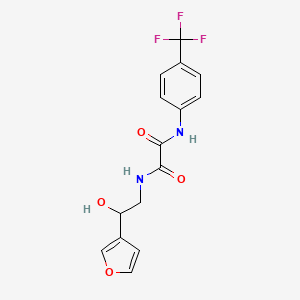
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
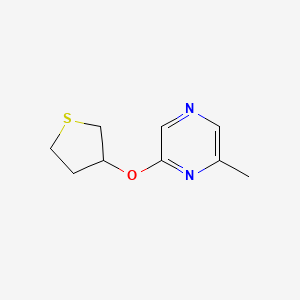
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2476924.png)
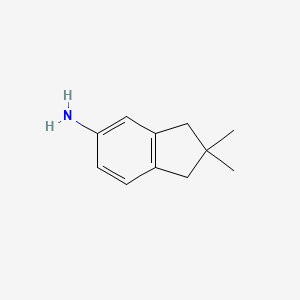
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2476929.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide](/img/structure/B2476931.png)
